Dexfenfluramine Hydrochloride is the dextrorotatory isomer of Fenfluramine. It is classified as a serotonin agonist due to its ability to enhance serotonin release and inhibit its reuptake in the brain. [] This characteristic makes it a valuable tool in scientific research, particularly in studies investigating the serotonergic system and its role in various physiological and pathological processes. []
Mechanism of Action
Enhanced Serotonin Release: Dexfenfluramine Hydrochloride promotes the release of serotonin from presynaptic neurons into the synapse, the space between neurons where neurotransmission occurs. []
Inhibition of Serotonin Reuptake: Dexfenfluramine Hydrochloride inhibits the reuptake of serotonin back into the presynaptic neuron, thereby prolonging its presence and action in the synapse. [, ]
These combined actions lead to an increased concentration of serotonin available to interact with postsynaptic serotonin receptors. This heightened serotonergic activity is believed to be responsible for its effects on appetite and food intake. []
Future Directions
Understanding Long-Term Effects: Further research is necessary to fully understand the long-term effects of Dexfenfluramine Hydrochloride on the brain and body, particularly its potential for neurotoxicity. []
Personalized Medicine: Investigating individual genetic variations that influence the metabolism and response to Dexfenfluramine Hydrochloride could pave the way for personalized medicine approaches. [] This could potentially lead to identifying individuals who may benefit from its effects while minimizing the risk of adverse events.
Related Compounds
Fenfluramine Hydrochloride
Compound Description: Fenfluramine hydrochloride is a racemic mixture of dexfenfluramine and levofenfluramine. It acts as a serotonin releasing agent and reuptake inhibitor, leading to increased serotonin levels in the brain. This compound was previously used for weight loss but was withdrawn from the market due to its association with valvular heart disease and primary pulmonary hypertension [, ].
Relevance: Fenfluramine hydrochloride is the racemic parent compound of dexfenfluramine hydrochloride. While both compounds exhibit anorexigenic effects, dexfenfluramine hydrochloride, the dextrorotatory isomer, is considered a more selective serotonin agonist than the racemic mixture [, ].
Nordexfenfluramine
Compound Description: Nordexfenfluramine is the primary active metabolite of dexfenfluramine, formed through N-deethylation. Like its parent compound, it acts as a potent serotonin releasing agent and reuptake inhibitor, contributing to the anorexigenic effects of dexfenfluramine [, , ].
Relevance: Nordexfenfluramine is a key metabolite of dexfenfluramine hydrochloride, playing a significant role in its pharmacological activity. Interestingly, studies in primates suggest that dexfenfluramine administration leads to a higher metabolite-to-parent drug ratio compared to humans, highlighting a species difference in pharmacokinetic profiles [, ].
Phentermine
Compound Description: Phentermine is an amphetamine-like sympathomimetic amine that functions as an appetite suppressant. It acts by promoting the release of norepinephrine and dopamine in the brain, leading to decreased appetite and increased metabolism [, ].
Relevance: While structurally unrelated to dexfenfluramine hydrochloride, phentermine was often prescribed in combination with fenfluramine ("Fen-Phen") for weight loss [, ]. This combination, although initially popular, was withdrawn from the market due to serious side effects, primarily valvular heart disease and pulmonary hypertension [].
Sibutramine Hydrochloride
Compound Description: Sibutramine hydrochloride is an appetite suppressant that inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain. This mechanism of action promotes feelings of fullness and reduces appetite, aiding in weight management [].
Relevance: Sibutramine hydrochloride represents another anti-obesity medication that operates through a different mechanism compared to dexfenfluramine hydrochloride. Following the withdrawal of fenfluramine and dexfenfluramine, sibutramine became one of the alternative medications prescribed for obesity treatment [].
Orlistat
Compound Description: Orlistat is a weight loss drug that acts as a lipase inhibitor, preventing the breakdown and absorption of dietary fats in the gastrointestinal tract. It exerts its effects locally in the gut and does not directly impact the central nervous system [].
Relevance: Orlistat, unlike dexfenfluramine hydrochloride, targets peripheral mechanisms for weight loss. Similar to sibutramine hydrochloride, it emerged as an alternative medication option following the withdrawal of fenfluramine and dexfenfluramine from the market [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S)-fenfluramine is the S-enantiomer of fenfluramine. It stimulates the release of serotonin and selectively inhibits its reuptake, but unlike fenfluramine it does not possess catecholamine agonist activity. It was formerly given by mouth as the hydrochloride in the treatment of obesity, but, like fenfluramine, was withdrawn wolrdwide following reports of valvular heart defects. It has a role as an appetite depressant, a serotonergic agonist and a serotonin uptake inhibitor. It is an enantiomer of a (R)-fenfluramine. Dexfenfluramine, also marketed under the name Redux, is a serotoninergic anorectic drug. For a fairly limited time during the middle of the nineties, the US FDA had approved it for use in managing weight loss. However, following multiple concerns about the cardiovascular side-effects of the drug, such approval was withdrawn. Dexfenfluramine, also marketed under the name Redux, is a serotoninergic anorectic drug. It was for some years in the mid-1990s approved by the United States Food and Drug Administration for the purposes of weight loss. However, following multiple concerns about the cardiovascular side-effects of the drug, such approval was withdrawn. The S-isomer of FENFLURAMINE. It is a serotonin agonist and is used as an anorectic. Unlike fenfluramine, it does not possess any catecholamine agonist activity.
Elisartan, also known as HN-65021, is an angiotensin type II receptor antagonist potentially for the treatment of hypertension. HN-65021 antagonises angiotensin II receptor mediated vasoconstriction in human forearm resistance vessels.
Elismetrep is under investigation in clinical trial NCT02429102 (A Study to Investigate the Safety, Tolerability and Pharmacokinetics of MT-8554 in Healthy Subjects).
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992) Ellagic acid is an organic heterotetracyclic compound resulting from the formal dimerisation of gallic acid by oxidative aromatic coupling with intramolecular lactonisation of both carboxylic acid groups of the resulting biaryl. It is found in many fruits and vegetables, including raspberries, strawberries, cranberries, and pomegranates. It has a role as an antioxidant, a food additive, a plant metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, an EC 2.3.1.5 (arylamine N-acetyltransferase) inhibitor, an EC 2.4.1.1 (glycogen phosphorylase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 2.7.1.127 (inositol-trisphosphate 3-kinase) inhibitor, an EC 2.7.1.151 (inositol-polyphosphate multikinase) inhibitor, an EC 2.7.4.6 (nucleoside-diphosphate kinase) inhibitor, a skin lightening agent, a fungal metabolite, an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor and a geroprotector. It is an organic heterotetracyclic compound, a cyclic ketone, a lactone, a member of catechols and a polyphenol. It is functionally related to a gallic acid. Ellagic acid is present in several fruits such as cranberries, strawberries, raspberries, and pomegranates. In pomegranates, there are several therapeutic compounds but ellagic acid is the most active and abundant. Ellagic acid is also present in vegetables. Ellagic acid is an investigational drug studied for treatment of Follicular Lymphoma (phase 2 trial), protection from brain injury of intrauterine growth restricted babies (phase 1 and 2 trial), improvement of cardiovascular function in adolescents who are obese (phase 2 trial), and topical treatment of solar lentigines. Ellagic acid's therapeutic action mostly involves antioxidant and anti-proliferative effects. Ellagic acid is a natural product found in Lophostemon confertus, Geranium carolinianum, and other organisms with data available. Pomegranate Juice is a natural juice isolated from the fruit of the plant Punica granatum with antioxidant, potential antineoplastic, and chemopreventive activities. Pomegranate juice contains flavonoids which promote differentiation and apoptosis in tumor cells by down-regulating vascular endothelial growth factor (VEGF) and stimulating migration inhibitory factor (MIF), thereby inhibiting angiogenesis. The flavonoids in pomegranate juice also scavenge reactive oxygen species (ROS) and, in some cell types, may prevent ROS-mediated cell injury and death. (NCI04) Ellagic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A fused four ring compound occurring free or combined in galls. Isolated from the kino of Eucalyptus maculata Hook and E. Hemipholia F. Muell. Activates Factor XII of the blood clotting system which also causes kinin release; used in research and as a dye.
Eliprodil is a racemate comprising equimolar amounts of (R)- and (S)-eliprodil. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an anti-ischaemic agent that exhibits neuroprotective properties. It has a role as a geroprotector, a NMDA receptor antagonist, a neuroprotective agent and a calcium channel blocker. It contains a (R)-eliprodil and a (S)-eliprodil. Eliprodil has been used in trials studying the treatment of Parkinson Disease and Movement Disorders.
Elocalcitol is a calcitriol analog for inhibition of prostate cell growth; in phase II clinical trial in patients with benign prostate hyperplasia (4/2004).